molecular formula C10H18O2Si B11901975 (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol

(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol

Cat. No.: B11901975
M. Wt: 198.33 g/mol
InChI Key: KFCJHEYEIRBOSM-VHSXEESVSA-N
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Description

(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol is a synthetic organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to a hept-1-en-6-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol involves several steps, starting from readily available precursors. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Addition of Trimethylsilyl Group: The alkyne is treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl group.

    Formation of the Hept-1-en-6-yne Backbone: The intermediate is then subjected to a series of reactions, including hydroboration-oxidation and subsequent functional group transformations, to form the hept-1-en-6-yne backbone.

    Introduction of Hydroxyl Groups: The final step involves the selective introduction of hydroxyl groups at the 3 and 5 positions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol: A stereoisomer with different spatial arrangement of atoms.

    (3R,5S)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol: Another stereoisomer with distinct properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

(3R,5S)-7-trimethylsilylhept-1-en-6-yne-3,5-diol

InChI

InChI=1S/C10H18O2Si/c1-5-9(11)8-10(12)6-7-13(2,3)4/h5,9-12H,1,8H2,2-4H3/t9-,10+/m0/s1

InChI Key

KFCJHEYEIRBOSM-VHSXEESVSA-N

Isomeric SMILES

C[Si](C)(C)C#C[C@H](C[C@H](C=C)O)O

Canonical SMILES

C[Si](C)(C)C#CC(CC(C=C)O)O

Origin of Product

United States

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